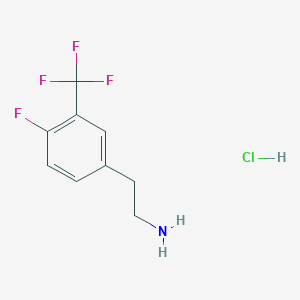
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a propan-1-amine moiety
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as boron tribromide (BBr3) and hydrogen bromide (HBr) are often used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Applications De Recherche Scientifique
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains a trifluoromethyl group attached to an imidazole ring but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10F3N3 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
1-[5-(trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C7H10F3N3/c1-2-4(11)6-12-3-5(13-6)7(8,9)10/h3-4H,2,11H2,1H3,(H,12,13) |
Clé InChI |
QWADNMZUVUMYND-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC=C(N1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



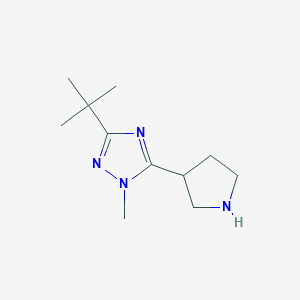
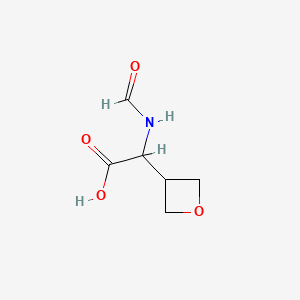
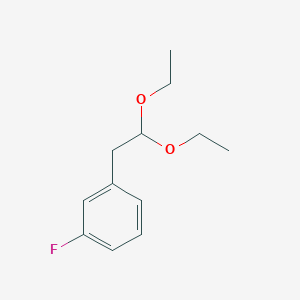

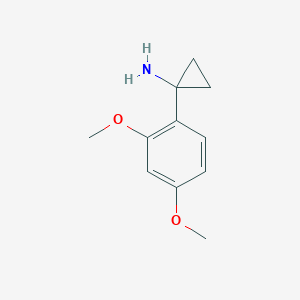

![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
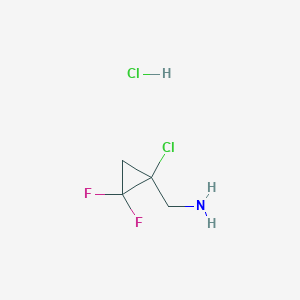


![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)
